Cyclobutyl[4-(furan-2-ylmethyl)piperazin-1-yl]methanone
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Overview
Description
CYCLOBUTYL[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE is a complex organic compound that features a cyclobutyl group, a piperazine ring, and a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CYCLOBUTYL[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . . The final step involves the attachment of the cyclobutyl group under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
CYCLOBUTYL[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The piperazine ring can be reduced to form piperidines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or rhodium catalysts.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions include furanones from oxidation, piperidines from reduction, and various substituted derivatives from nucleophilic substitution.
Scientific Research Applications
CYCLOBUTYL[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of CYCLOBUTYL[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
CYCLOBUTYL[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE is unique due to the presence of the furan moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds, which may lack this feature and therefore exhibit different reactivity and applications.
Properties
Molecular Formula |
C14H20N2O2 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
cyclobutyl-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C14H20N2O2/c17-14(12-3-1-4-12)16-8-6-15(7-9-16)11-13-5-2-10-18-13/h2,5,10,12H,1,3-4,6-9,11H2 |
InChI Key |
JHWMDJKXSBLEMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)N2CCN(CC2)CC3=CC=CO3 |
Origin of Product |
United States |
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